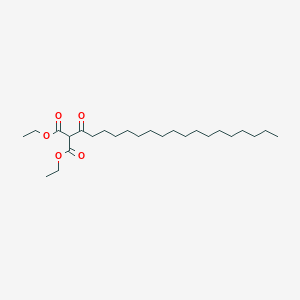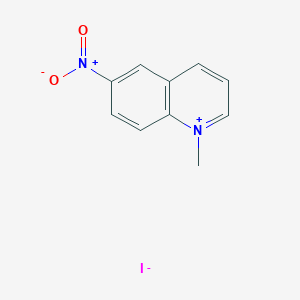
3-Ethyl-5-methylhexa-1,3,4-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methylhexa-1,3,4-triene is an organic compound characterized by its unique structure, which includes a triene system (three conjugated double bonds) and specific ethyl and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylhexa-1,3,4-triene typically involves the use of alkyne and alkene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the triene system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
化学反应分析
Types of Reactions: 3-Ethyl-5-methylhexa-1,3,4-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Ethyl-5-methylhexa-1,3,4-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-ethyl-5-methylhexa-1,3,4-triene involves its interaction with molecular targets through its conjugated triene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
相似化合物的比较
- 3-Methylhexa-1,3,4-triene
- 5-Ethylhexa-1,3,4-triene
- 3-Ethyl-4-methylhexa-1,3,4-triene
Comparison: 3-Ethyl-5-methylhexa-1,3,4-triene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and materials science .
属性
CAS 编号 |
24419-80-5 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-5-9(6-2)7-8(3)4/h5H,1,6H2,2-4H3 |
InChI 键 |
LPMOQJLCUAVOFV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=C(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
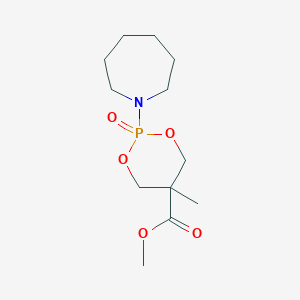
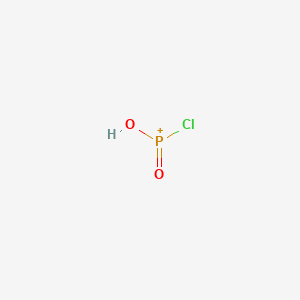

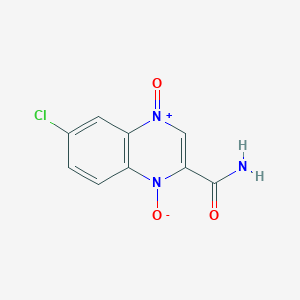

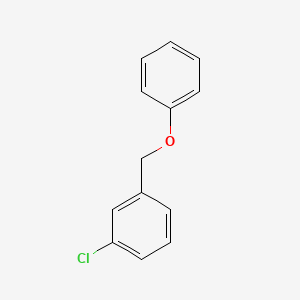
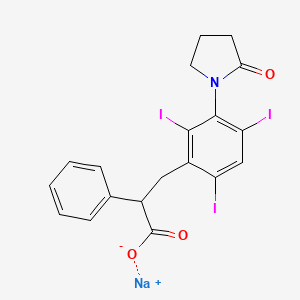
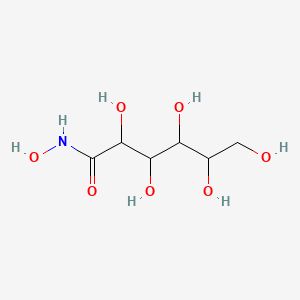
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
